molecular formula C8H10N2O B555532 (R)-2-Amino-2-phenylacetamide CAS No. 6485-67-2

(R)-2-Amino-2-phenylacetamide

Cat. No.: B555532
CAS No.: 6485-67-2
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-SSDOTTSWSA-N
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Description

®-2-Amino-2-phenylacetamide is an organic compound with the molecular formula C8H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-phenylacetamide typically involves the reaction of ®-2-phenylglycine with ammonia or an amine under specific conditions. One common method is the reductive amination of ®-2-phenylglycine using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of ®-2-Amino-2-phenylacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: ®-2-Amino-2-phenylacetamide can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: ®-2-Amino-2-phenylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, ®-2-Amino-2-phenylacetamide can be used in the production of polymers, resins, and other materials requiring specific amide functionalities.

Mechanism of Action

The mechanism by which ®-2-Amino-2-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

    (S)-2-Amino-2-phenylacetamide: The enantiomer of ®-2-Amino-2-phenylacetamide, which has a different three-dimensional arrangement.

    2-Amino-2-phenylacetic acid: A related compound with a carboxylic acid group instead of an amide group.

    2-Phenylglycine: The precursor used in the synthesis of ®-2-Amino-2-phenylacetamide.

Uniqueness: ®-2-Amino-2-phenylacetamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This chiral specificity is crucial in medicinal chemistry, where the ®-enantiomer may exhibit distinct pharmacological properties.

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215140
Record name D-Phenylglycinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-67-2
Record name D-Phenylglycine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylglycinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylglycinamide
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Record name (2R)-2-amino-2-phenylacetamide
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Record name (2R)-2-Amino-2-phenylacetamid
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Record name D-PHENYLGLYCINAMIDE
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Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
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